molecular formula C12H15ClFNO2 B3285720 (4-Fluoro-2-hydroxyphenyl)(4-piperidinyl)methanone hydrochloride CAS No. 81043-50-7

(4-Fluoro-2-hydroxyphenyl)(4-piperidinyl)methanone hydrochloride

Cat. No. B3285720
CAS RN: 81043-50-7
M. Wt: 259.7 g/mol
InChI Key: USLPSTUNNWIRHD-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-hydroxyphenyl)(4-piperidinyl)methanone hydrochloride” is a chemical compound with the molecular formula C12H15ClFNO2. It is commonly used as a pharmaceutical intermediate and in research compounds . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorophenyl group, a piperidinyl group, and a methanone group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

The compound (4-Fluoro-2-hydroxyphenyl)(4-piperidinyl)methanone hydrochloride has been the subject of scientific investigation due to its potential in various applications. While specific research directly focusing on this compound's applications was not identified, insights can be drawn from studies on closely related chemical structures and functionalities. The following paragraphs discuss the scientific research applications of compounds with similar structural features or functionalities, providing an indirect glimpse into the potential areas of application for this compound.

Nucleophilic Aromatic Substitution and Synthesis Applications

Research on nucleophilic aromatic substitution reactions, such as those involving piperidine and nitro-group containing aromatic compounds, highlights the potential for synthesizing complex aromatic compounds. These reactions are crucial for developing pharmaceuticals and materials with specific functionalities. For instance, the study by Pietra and Vitali (1972) on the reaction of piperidine with nitro-aromatic compounds underscores the importance of such reactions in organic synthesis, suggesting potential synthetic applications for compounds like this compound in creating new chemical entities or intermediates (Pietra & Vitali, 1972).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on structurally similar compounds indicates potential applications in detecting various analytes. For example, research on 4-methyl-2,6-diformylphenol-based compounds for detecting metal ions, anions, and neutral molecules demonstrates how modifications to aromatic compounds can lead to highly selective and sensitive sensors. This suggests that this compound could be explored for developing new chemosensors (Roy, 2021).

Advanced Oxidation Processes

The compound's structural features, particularly the presence of a fluorine atom and a piperidine ring, may also find relevance in advanced oxidation processes (AOPs) for environmental remediation. Studies on the degradation of organic pollutants using AOPs highlight the role of specific functional groups in enhancing the degradation efficiency of recalcitrant compounds. This implies potential applications in designing catalysts or reactants for environmental cleanup efforts (Qutob et al., 2022).

properties

IUPAC Name

(4-fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-9-1-2-10(11(15)7-9)12(16)8-3-5-14-6-4-8;/h1-2,7-8,14-15H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPSTUNNWIRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 40 parts of 1-acetyl-4-(4-fluoro-2-hydroxybenzoyl)piperidine and 150 parts of a hydrochloric acid solution 6N is stirred and refluxed for 3 hours. The reaction mixture is cooled. The precipitated product is filtered off, washed with 2-propanone and dried, yielding 29 parts (87%) of (4-fluoro-2-hydroxyphenyl)(4-piperidinyl)methanone hydrochloride; mp. +300° C.
[Compound]
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1-acetyl-4-(4-fluoro-2-hydroxybenzoyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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